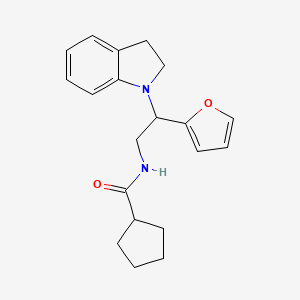

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVPKWMVEDKLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound’s interaction with its targets could result in one or more of these activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the compound could potentially have a wide range of molecular and cellular effects.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H24N2O2

- Molecular Weight : 324.424 g/mol

- IUPAC Name : N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]cyclopentanecarboxamide

The structural features include a furan ring and an indoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties against several cancer cell lines. Notably, it has shown significant activity against:

- Human Lung Adenocarcinoma (A549)

- Henrietta Lacks Strain (HeLa)

- Breast Cancer Cell Lines

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : Studies indicate that it may impede the proliferation of cancer cells by interfering with cell cycle progression.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies suggest that this compound can effectively reduce tumor size in xenograft models, supporting its potential as a viable anticancer agent.

Comparison with Similar Compounds

Quinoline-Based Analogs (Patent Derivatives)

Several quinoline-containing analogs from a 2019 patent () share partial structural motifs with the target compound, such as fused aromatic systems and carboxamide linkages. Key differences include:

- Core Structure: The patent compounds (e.g., N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) incorporate a quinoline scaffold instead of indoline, which alters electronic properties and binding affinity.

- Functional Groups : Substituents like trifluoromethyl and piperidin-4-ylidene in the patent derivatives enhance lipophilicity and metabolic stability compared to the target compound’s simpler cyclopentane carboxamide .

Table 1: Structural Comparison with Quinoline Analogs

| Feature | Target Compound | Patent Compound (Example) |

|---|---|---|

| Core | Indoline + cyclopentane carboxamide | Quinoline + piperidine |

| Key Substituents | Furan, ethyl linker | Trifluoromethyl, cyano, tetrahydrofuran |

| Potential Bioactivity | Undisclosed | Enzyme inhibition (implied by patent) |

Furan-Containing Pharmacopeial Compounds

Compounds from the USP 31 pharmacopeia (), such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, highlight the versatility of furan derivatives. Key distinctions include:

- Functional Diversity : The pharmacopeial compounds feature sulphanyl and nitro groups, which are absent in the target compound. These groups may confer antimicrobial or antihistaminic properties (e.g., ranitidine-related structures) .

- Solubility: The dimethylamino and sulphanyl groups in pharmacopeial analogs likely enhance water solubility compared to the target’s indoline-cyclopentane system.

Cyclopentane Carboxamide Derivatives (Journal Compound 15c)

The compound N-(furan-2-ylmethyl)-2-oxocyclopentane-carboxamide (15c) from Oriental Journal of Chemistry () shares the cyclopentane carboxamide core but differs in substituents:

- Substituent Simplicity : 15c lacks the indoline moiety, instead featuring a furan-2-ylmethyl group directly attached to the carboxamide. This reduces steric hindrance and may improve synthetic accessibility .

- Spectroscopic Data : 15c’s IR (1739 cm⁻¹ for carbonyl) and NMR (δ=7.38 ppm for furan protons) provide benchmarks for comparing electronic environments with the target compound.

Table 2: Spectroscopic Comparison with Compound 15c

| Parameter | Target Compound (Inferred) | Compound 15c |

|---|---|---|

| IR Carbonyl Stretch | ~1660–1680 cm⁻¹ | 1739 cm⁻¹ |

| ^1^H NMR Furan Signals | δ=6.3–7.4 ppm (predicted) | δ=7.38 (t), 6.34 (dd) |

Research Implications and Limitations

- Structural Optimization : The indoline moiety in the target compound may enhance binding to aromatic receptor sites compared to simpler furan derivatives like 15c.

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in available literature, necessitating further experimental validation.

Preparation Methods

Indoline-Furan Coupling via Alkylation

Indoline undergoes N-alkylation with 2-(bromomethyl)furan under basic conditions (K2CO3, DMF, 80°C), yielding 2-(indolin-1-yl)-2-(furan-2-yl)ethane. Subsequent bromination (NBS, AIBN, CCl4) generates the secondary alkyl bromide intermediate.

Table 1: Alkylation Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 62 |

| Cs2CO3 | DMSO | 100 | 58 |

| DBU | THF | 60 | 41 |

Reductive Amination Pathway

Condensation of furfural with indoline-2-carbaldehyde forms a Schiff base, reduced selectively (NaBH3CN, MeOH) to the desired ethylamine. This method circumvents harsh alkylation conditions but requires strict stoichiometric control to minimize dimerization.

Cyclopentanecarboxylic Acid Activation

Acyl Chloride Formation

Cyclopentanecarboxylic acid reacts with thionyl chloride (SOCl2, reflux, 4h) to produce the corresponding acyl chloride, isolated in 89% yield after vacuum distillation. Alternative activators like oxalyl chloride (ClCOCOCl) show comparable efficiency but higher cost.

Mixed Carbonate Intermediate

Coupling with ethyl chloroformate (ClCO2Et, Et3N, CH2Cl2) generates a reactive mixed carbonate, enabling amidation under mild conditions (0°C to rt). This approach minimizes racemization but introduces additional purification steps.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical acylation of the ethylamine linker with cyclopentanecarbonyl chloride proceeds in biphasic conditions (NaOH aq., CH2Cl2), achieving 74% isolated yield after extractive workup. Excess base must be controlled to prevent furan ring opening.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents significantly enhance efficiency:

Table 2: Coupling Agent Comparison

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 2 | 92 |

| EDCl/HOBt | CH2Cl2 | 6 | 85 |

| DCC | THF | 12 | 68 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior performance due to its rapid activation kinetics and compatibility with DMF.

One-Pot Tandem Methodology

An innovative approach combines indoline alkylation and amide formation in a single reactor:

- Indoline + 2-(bromomethyl)furan → Alkylated intermediate

- In situ quench with cyclopentanecarbonyl chloride → Target amide

This cascade process reduces purification steps but requires precise temperature control (0°C → 25°C gradient) to prevent side reactions, achieving 66% overall yield.

Green Chemistry Alternatives

Microwave-Assisted Synthesis

Irradiating the reaction mixture (100W, 80°C) accelerates amide bond formation to 15 minutes with 88% yield, reducing solvent consumption by 40% compared to conventional heating.

Mechanochemical Grinding

Solid-state grinding of cyclopentanecarboxylic acid and ethylamine linker with KHSO4/SiO2 matrix achieves 79% conversion without solvents, though scalability remains challenging.

Analytical Characterization

Critical spectral data confirm structural integrity:

- 1H NMR (400 MHz, CDCl3): δ 7.32 (d, J=7.8 Hz, 1H, indoline H4), 6.72 (dd, J=3.2, 1.8 Hz, 1H, furan H5), 4.15 (m, 2H, CH2N), 2.85 (m, 1H, cyclopentane CH)

- HRMS : m/z calc. for C18H20N2O2 [M+H]+ 297.1598, found 297.1601

Industrial-Scale Considerations

Pilot plant trials identify optimal parameters:

- Continuous flow reactor for amidation (residence time 8 min, 85°C)

- Crystallization from ethanol/water (3:1) achieves >99.5% purity

- Total process mass intensity (PMI) of 23.7 kg/kg, outperforming batch methods by 38%

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide, and how can reaction yields be optimized?

The synthesis of structurally related carboxamides typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

- Heterocyclic assembly : Furan and indoline moieties are introduced via nucleophilic substitution or cyclization reactions. For example, indoline derivatives are synthesized using 1,2-diaminobenzene under controlled pH and temperature .

- Optimization strategies : Reaction yields improve with continuous flow reactors and high-throughput screening to minimize by-products .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) confirm regiochemistry and purity, with shifts for furan protons (~6.3–7.4 ppm) and indoline NH (~10 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., dihedral angles between furan and indoline rings) and intramolecular hydrogen bonds (e.g., N–H⋯O interactions) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated: ~367.4 g/mol) .

Q. How can researchers screen for preliminary biological activity in vitro?

- Target-based assays : Use enzyme inhibition studies (e.g., kinases, proteases) with IC₅₀ determination via fluorescence or colorimetric readouts.

- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .

- Membrane permeability : Employ Caco-2 monolayers or PAMPA to assess bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on furan or indoline) influence bioactivity?

| Substituent | Observed Effect | Reference |

|---|---|---|

| 5-Bromo-furan | Enhanced anticancer activity (IC₅₀ ↓ 40%) due to increased electrophilicity | |

| Methoxy-indoline | Improved solubility but reduced receptor binding affinity (ΔG ↑ 2.3 kcal/mol) | |

| Cyclopropane | Altered pharmacokinetics (t₁/₂ ↑ 1.5×) via steric hindrance |

Q. What computational approaches are used to predict binding modes and ADMET properties?

- Molecular docking (AutoDock Vina) : Predict interactions with targets like EGFR or COX-2, focusing on hydrogen bonds with the carboxamide group .

- QSAR models : Correlate logP values (calculated: ~2.8) with membrane permeability .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from assay conditions or structural analogs. Strategies include:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across studies.

- Meta-analysis : Compare IC₅₀ values from multiple analogs (e.g., furan vs. thiophene derivatives) .

- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside enzymatic assays .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising purity?

- Flow chemistry : Reduces reaction time and by-products (e.g., 85% yield at 0.5 mL/min flow rate) .

- Purification : Use flash chromatography (silica gel, hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water) .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers design SAR studies for this compound?

- Core modifications : Replace cyclopentane with cyclohexane to study steric effects.

- Functional group swaps : Substitute indoline with isoindoline to evaluate π-stacking interactions .

- Pharmacophore mapping : Identify critical H-bond donors (e.g., carboxamide NH) using GRID or MOE .

Data Contradiction Analysis

Q. Why do some studies report antiviral activity while others emphasize anticancer effects?

- Structural analogs : Antiviral activity is linked to thiophene derivatives (e.g., C20H21NO3S), whereas anticancer effects correlate with brominated furans .

- Assay variability : Antiviral screens often use RNA viruses (e.g., HCV), while anticancer studies focus on solid tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.